molecular formula C8H14F4N2O4S B2603982 2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid CAS No. 2060057-26-1

2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid

Cat. No.: B2603982
CAS No.: 2060057-26-1
M. Wt: 310.26
InChI Key: KTESKRPIBSGMAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-fluoro-2-piperidin-4-ylacetamide;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O.CHF3O3S/c8-6(7(9)11)5-1-3-10-4-2-5;2-1(3,4)8(5,6)7/h5-6,10H,1-4H2,(H2,9,11);(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTESKRPIBSGMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)N)F.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(piperidin-4-yl)acetamide typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the acetamide structure.

    Piperidine Ring Formation: Incorporation of the piperidine ring, often through cyclization reactions.

    Combination with Trifluoromethanesulfonic Acid: This step involves the formation of a salt with trifluoromethanesulfonic acid to enhance the compound’s stability and solubility.

Common reagents used in these reactions include fluorinating agents like diethylaminosulfur trifluoride (DAST) and cyclization agents such as sodium hydride (NaH) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(piperidin-4-yl)acetamide undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Drug Development

The compound has been identified as a potential building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Notable Case Studies:

  • FDA-approved Drugs : The compound's trifluoromethyl group has been utilized in several FDA-approved drugs over the past two decades. It plays a crucial role in enhancing the bioavailability and metabolic stability of active pharmaceutical ingredients (APIs) .

Medicinal Chemistry

Research indicates that compounds containing fluorinated groups, such as trifluoromethanesulfonic acid derivatives, exhibit enhanced interactions with biological targets. This characteristic is particularly useful in developing inhibitors for various diseases, including cancer and neurodegenerative disorders.

Example Applications:

  • Inhibition of Protein Kinases : Studies have shown that fluorinated acetamides can effectively inhibit specific protein kinases, which are critical targets in cancer therapy .

Material Science

Beyond pharmaceuticals, this compound can be explored for applications in material science, particularly in developing new polymers or coatings with enhanced chemical resistance and stability due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-Fluoro-2-(piperidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the piperidine ring can facilitate interactions with biological membranes. The trifluoromethanesulfonic acid component can improve the compound’s solubility and stability, making it more effective in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

The following compounds share structural motifs (piperidine/piperazine cores and substituted acetamide groups) but differ in functional groups and biological profiles:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Biological/Industrial Relevance References
2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid 2060057-26-1 C₈H₁₄F₄N₂O₄S Fluoroacetamide, triflate group R&D chemical intermediate
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₃H₂₄N₂O₄ Fmoc-protected piperazine, acetic acid Peptide synthesis, protecting group
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) N/A C₂₂H₂₇N₂O₂ Methoxyacetamide, phenyl-ethyl side chain Opioid receptor ligand (fentanyl analog)
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) N/A C₂₄H₂₉N₂O Cyclopropanecarboxamide, phenyl-ethyl chain Synthetic opioid (illicit use)
Parafluorobutyrylfentanyl N/A C₂₃H₂₈FN₂O Fluorophenyl, butyryl group Opioid analgesic (designer drug)

Research Findings and Data Gaps

  • Synthetic Utility : The triflate group in the target compound may enable catalytic applications in cross-coupling reactions, similar to other trifluoromethanesulfonate esters .
  • Toxicity Data: Limited public information on the target compound contrasts with well-documented toxicity profiles of fentanyl analogs (e.g., respiratory depression) .

Biological Activity

2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₄F₄N₂O₄S
Molecular Weight 310.27 g/mol
IUPAC Name 2-fluoro-2-piperidin-4-ylacetamide; trifluoromethanesulfonic acid
PubChem CID 134691032
Appearance Powder
Storage Temperature Room Temperature

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Fluoro-2-(piperidin-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. In one study, a related piperidine derivative demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A study involving hybrid chemical compounds indicated that certain piperidine derivatives displayed notable antimicrobial effects against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Research has shown that modifications in the piperidine ring can enhance efficacy against specific targets, such as MmpL3 in Mycobacterium tuberculosis. Compounds with specific substitutions have been prioritized based on their physicochemical properties and biological activity .

Case Studies

  • Antitumor Effects :
    • A study highlighted a series of piperidine derivatives that were synthesized and tested for their ability to induce apoptosis in cancer cells. The results showed a correlation between structural modifications and enhanced cytotoxicity .
  • Antimicrobial Screening :
    • In another investigation, a high-throughput screening of a diverse chemical library identified several active compounds against M. tuberculosis, including analogs of piperidine derivatives with promising antimicrobial activity .

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-2-(piperidin-4-yl)acetamide, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidin-4-yl moiety can be functionalized via amidation using trifluoromethanesulfonic acid as a catalyst. Key steps include:

  • Fluorination: Introduce fluorine using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions.
  • Amidation: React the fluorinated intermediate with acetamide derivatives in the presence of trifluoromethanesulfonic acid to enhance reaction efficiency .
  • Purification: Use recrystallization (solvent: acetonitrile/water) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

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